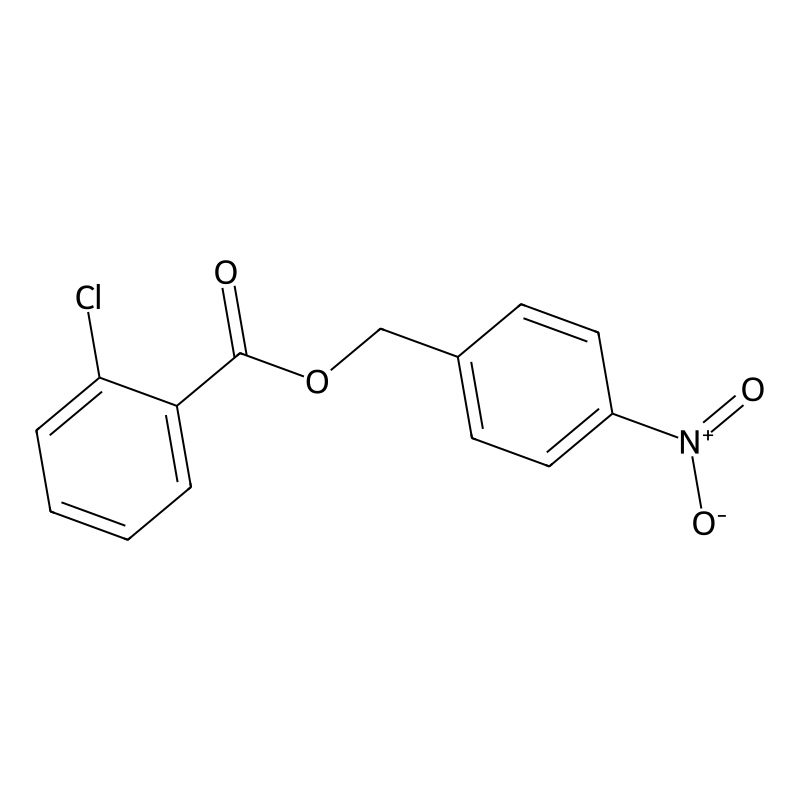

4-nitrobenzyl 2-chlorobenzoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Nitrobenzyl 2-chlorobenzoate is an organic compound characterized by the presence of both a nitro group and a chloro-substituted benzoate moiety. Its chemical formula is , and it has a molecular weight of approximately 277.66 g/mol. The compound features a benzene ring with a nitro group at the para position and an ester functional group formed from 4-nitrobenzyl alcohol and 2-chlorobenzoic acid. This structure imparts unique chemical properties, making it suitable for various applications in organic synthesis and medicinal chemistry.

- Nucleophilic Substitution: The chlorine atom in the 2-chlorobenzoate moiety can be substituted by nucleophiles such as amines or thiols, leading to products like 4-nitrobenzyl 2-aminobenzoate.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride.

- Hydrolysis: The ester bond can undergo hydrolysis under acidic or basic conditions, yielding 4-nitrobenzyl alcohol and 2-chlorobenzoic acid .

Reaction Conditions- Nucleophilic Substitution: Conducted with reagents like sodium azide or primary amines in the presence of bases such as triethylamine.

- Reduction: Utilizes hydrogen gas with palladium or tin(II) chloride in hydrochloric acid.

- Hydrolysis: Can be performed using aqueous sodium hydroxide for basic hydrolysis or sulfuric acid for acidic hydrolysis.

The synthesis of 4-nitrobenzyl 2-chlorobenzoate typically involves the esterification of 4-nitrobenzyl alcohol with 2-chlorobenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or coupling agents like dicyclohexylcarbodiimide in the presence of a base like pyridine. The reaction is usually performed under reflux conditions to ensure complete conversion of reactants into the desired ester product .

Industrial Production

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated systems and optimized reaction conditions are utilized to scale up production while maintaining the purity and quality of the compound.

4-Nitrobenzyl 2-chlorobenzoate has several applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Medicinal Chemistry: Due to its structural properties, it may be explored for developing pharmaceuticals.

- Materials Science: Its unique chemical properties make it suitable for applications in polymer chemistry and material design .

Several compounds share structural similarities with 4-nitrobenzyl 2-chlorobenzoate:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Nitrobenzyl Chloride | Lacks ester functionality | More reactive due to chlorine substituent |

| 2-Chlorobenzoic Acid | Lacks the nitrobenzyl moiety | Used as a precursor for various chemical syntheses |

| 4-Nitrobenzyl Alcohol | Lacks ester and chloro functionalities | Acts as a reducing agent in various reactions |

Uniqueness

4-Nitrobenzyl 2-chlorobenzoate is unique due to its combination of both nitrobenzyl and chlorobenzoate moieties, which confer distinct chemical properties and reactivity patterns. This combination enhances its versatility for applications in organic synthesis, medicinal chemistry, and materials science .